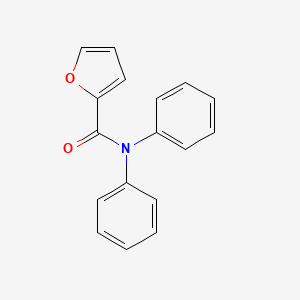

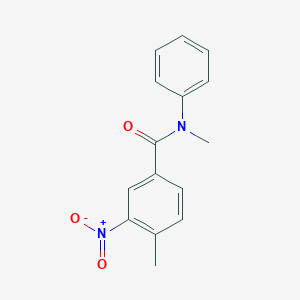

N,N-diphenyl-2-furamide

Vue d'ensemble

Description

Synthesis Analysis The synthesis of compounds similar to N,N-diphenyl-2-furamide, such as furan-based polyamides, involves catalyzed polymerization techniques and direct condensation methods. For example, polyamides synthesized from furan derivatives exhibit high molecular weights and can be produced using catalyzed processes in different solvents (Jiang et al., 2015; Ueda et al., 1991).

Molecular Structure Analysis The molecular structure of compounds analogous to N,N-diphenyl-2-furamide has been explored through various analytical techniques. Crystallographic and spectroscopic studies provide insights into the complex interactions and molecular conformations present in these compounds (Laughton et al., 1995; Malone et al., 1997).

Chemical Reactions and Properties The chemical reactivity of N,N-diphenyl-2-furamide-like molecules includes their participation in various reactions such as polymerization and coupling reactions, demonstrating the active roles of the furamide group and the phenyl rings (Kataoka et al., 1998; Jiang et al., 2014).

Physical Properties Analysis Research on similar substances reveals that the physical properties, such as thermal stability and solubility, are significantly influenced by the molecular structure. Polyamides derived from furan units show excellent thermal stability and solubility in various organic solvents, relevant for materials science applications (Rafiee & Mohagheghnezhad, 2018; Imai et al., 1984).

Chemical Properties Analysis The chemical properties of N,N-diphenyl-2-furamide and related compounds include reactivity towards other chemical entities and stability under various conditions. The presence of the furamide group and phenyl rings contributes to specific chemical behaviors and interactions, which are crucial in synthesizing new materials and understanding their properties (Demir et al., 2016; Lu et al., 2014).

Applications De Recherche Scientifique

Polymer Synthesis and Applications

Research has demonstrated the potential of furanic compounds, including derivatives similar to N,N-diphenyl-2-furamide, in the development of sustainable polymers. For instance, furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been highlighted as promising sustainable alternatives to polyphthalamides, applicable as high-performance materials with significant commercial interest (Jiang et al., 2015). These materials exhibit properties comparable to traditional polyamides, including similar glass transition temperatures and crystal structures, suggesting their potential in a wide range of industrial applications.

Antifungal and Antimicrobial Properties

Compounds bearing the diphenyl ether moiety, analogous to N,N-diphenyl-2-furamide, have shown considerable antifungal activity. A study by Wen et al. (2016) synthesized furancarboxamide derivatives with a diphenyl ether moiety, revealing significant fungicidal activities against various plant pathogens. One compound, in particular, displayed potent activity, rivaling commercial fungicides (Wen et al., 2016). This underscores the potential of N,N-diphenyl-2-furamide derivatives in developing new antifungal agents.

Fluorescent Materials for Data Storage

Research into benzamide-based diphenyl maleimide derivatives, which share structural similarities with N,N-diphenyl-2-furamide, has uncovered their application in fluorescent materials with potential uses in data storage. These compounds exhibit strong crystallization-induced emission (CIE) activity, making them suitable for rewritable information storage and security ink applications (Zheng et al., 2015). The ability to switch the fluorescence on and off with external stimuli presents a novel approach for data encryption and anti-counterfeiting measures.

Drug Design and Therapeutic Applications

The structural motifs present in N,N-diphenyl-2-furamide derivatives have been explored in the design of molecules with potential therapeutic applications. For example, diguanidino and reversed diamidino 2,5-diarylfurans have been synthesized and tested for their antimicrobial properties. These compounds demonstrated significant activity against Mycobacterium tuberculosis and various fungi, including Candida albicans and Aspergillus fumigatus, indicating their potential as antimicrobial agents (Stephens et al., 2001).

Propriétés

IUPAC Name |

N,N-diphenylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-17(16-12-7-13-20-16)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJNAQGUMJJLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~,N~2~-Diphenyl-2-furamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)

![2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)

![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)

![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)

![8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline](/img/structure/B5506525.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5506531.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5506544.png)